4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Biological Activities
The investigation into compounds like 4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one reveals a significant interest in the therapeutic applications of furan and azetidine derivatives. Notably, compounds containing the furan moiety, such as oxadiazoles and furadiazoles, demonstrate a range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties (Siwach & Verma, 2020). These findings underscore the potential of furan derivatives in developing new drugs with diverse pharmacological activities.
Synthetic Methodologies and Chemical Transformations
The synthesis of complex heterocyclic compounds leveraging furan and azetidine units is a key area of research. For example, the synthesis of novel biologically active compounds with pyrimidine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones, demonstrates the versatility of these moieties in constructing complex molecules with potential biological activities (Aniskova, Grinev, & Yegorova, 2017). Furthermore, strategies for the diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams highlight advanced synthetic approaches to manipulate these structures for desired outcomes (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Properties
IUPAC Name |
4-[1-(furan-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-6-11(7-14(18)16(10)2)21-12-8-17(9-12)15(19)13-4-3-5-20-13/h3-7,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCEIBPRNIVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.